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Compound Name: 2-Nitro-5-(trifluoromethoxy)phenol
CAS No.: 1197236-32-0
Cat. No.: B2766307

Get Quote

Compound of Interest

CAS Registry Number: 1197236-32-0 Molecular Formula:

Molecular Weight: 223.11 g/mol

Executive Summary & Structural Logic

This compound presents a unique spectroscopic challenge due to the interplay between the

strongly electron-withdrawing nitro group (

) and the trifluoromethoxy group (

).

Electronic Environment: The phenol ring is highly deactivated. The 2-nitro group creates a
strong deshielding cone at the C3 position, while the 5-trifluoromethoxy group exerts an
inductive withdrawing effect, influencing the chemical shifts of H4 and H6.

Intramolecular Bonding: A critical diagnostic feature is the intramolecular hydrogen bond
between the hydroxyl proton and the ortho-nitro oxygen. This locks the conformation and
shifts the
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signal significantly downfield in

NMR.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation patterns to verify the
trifluoromethoxy substituent.

lonization Strategy

o Method: Electrospray lonization (ESI) in Negative Mode (

) is preferred due to the acidic phenolic proton.

e GC-MS (El): Feasible, but derivatization (e.g., TMS) is recommended to improve volatility
and peak shape.

Diagnostic Fragmentation (ESI- Negative Mode)

The parent ion is expected at m/z 222.

m/z (approx) Fragment Identity Mechanism
222 Deprotonation of Phenol
176 Loss of Nitro group (46 Da)
Loss of Trifluoromethyl radical
153
(69 Da)
Loss of Trifluoromethoxy grou
137 y group

(85 Da)

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.
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Caption: ESI(-) Fragmentation logic showing primary neutral losses characteristic of nitro-
trifluoromethoxy phenols.

Vibrational Spectroscopy (IR)

Objective: Identify functional groups and confirm the ortho-nitro phenol motif.

Key Diagnostic Bands (ATR-FTIR)
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Frequency (

)

Assignment

Notes

3200 — 3500

O-H Stretch

Broad/Weak. The

intramolecular H-bond to the

group often broadens this peak
significantly, sometimes
shifting it below 3200

1530 — 1550

Asymmetric

Strong, characteristic nitro
band.

1340 —- 1360

Symmetric

Strong companion band to the

asymmetric stretch.

1150 - 1250

C-F Stretch

Multiple strong bands due to
the

group.

1200 - 1230

C-O-C Stretch

Aryl ether stretch of the

trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Architecture

Objective: Definitive structural elucidation. The following data represents the expected chemical
shifts based on substituent additivity rules (Silverstein/Pretsch) for this specific substitution
pattern.

NMR (Proton)

Solvent: DMSO-

(Preferred to observe the labile OH proton).

e Coupling Logic:
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H3: Ortho to

[e]

, Meta to

H4: Ortho to

o

, Meta to

H6: Ortho to

[¢]

, Ortho to

[¢]

Note: H3 and H4 are vicinal (ortho coupling). H4 and H6 are meta.
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Position

Shift (

ppm)

Multiplicity

Coupling (Hz)

Structural
Justification

OH

11.0-115

Broad Singlet

Deshielded by H-

bond with 2-

H3

8.15-8.25

Doublet (d)

Strongly
deshielded by
ortho-

H4

7.40 —7.50

dd

Coupled to H3
(ortho) and H6

(meta).

H6

7.10-7.20

Doublet (d)

Shielded by
ortho-OH, but

withdrawn by

NMR (Carbon)

Key Feature: The trifluoromethoxy carbon appears as a quartet due to C-F coupling.
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Shift (
Carbon Type Notes
ppm)
Deshielded by
C-OH (C1) 152.0 - 155.0 Quaternary
oxygen.
C-NO2 (C2) 135.0 -138.0 Quaternary
C-OCF3 (C5) 140.0 - 142.0 Quaternary Attached to oxygen.
Signals for C3, C4,
Ar-CH 110.0 - 130.0 CH

C6.

NMR (Fluorine)
e Signal: Singlet (s).

e Shift:-57.0 to -59.0 ppm.

e Note: This range is diagnostic for Aryl-trifluoromethoxy groups (distinct from Aryl-
trifluoromethyl, which appears around -63 ppm).

NMR Coupling Network Diagram

This diagram visualizes the scalar couplings required to confirm the regioisomerism (2,5-

substitution).
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Caption: 1H-1H Coupling network. H3-H4 ortho coupling is the dominant feature confirming the
3,4-proton adjacency.

Experimental Protocols
Sample Preparation for NMR

To ensure the observation of the exchangeable phenolic proton, strict anhydrous conditions are
recommended.

e Solvent Selection: Use DMSO-

(99.9% D) stored over molecular sieves.
may lead to broadening of the OH peak or loss of the signal due to exchange if not dry.

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
e Acquisition:

o Run a standard proton scan (16 scans).[1]

o If OH is not visible, add a drop of

and check for the disappearance of a peak (exchange experiment).
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Quality Control Criteria

Before using this material in synthesis, verify:
» Appearance: Yellow to orange solid (characteristic of nitrophenols).

e 19F Purity: A single sharp singlet at -58 ppm. Any minor peaks suggest regioisomers (e.g., 4-
OCF3 isomer).

e Melting Point: Expected range 50-55 °C (Predicted/Analogous).
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nitro-trifluoromethoxy scaffolds).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. acp.copernicus.org [acp.copernicus.org]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Nitro-5-
(trifluoromethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b2766307/docs#technical-guide-spectroscopic-
profiling-of-2-nitro-5-trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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